1-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid is a chemical compound that belongs to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the benzodiazole core, along with a carboxylic acid functional group at the 5-position
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of 4-chlorobenzoyl chloride with o-phenylenediamine in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-(4-Chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by inhibiting enzymes or receptors involved in critical cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-1H-1,3-benzodiazole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
1-(4-Chlorophenyl)-1H-1,3-benzodiazole-2-carboxylic acid: Differently positioned carboxylic acid group, leading to variations in chemical behavior and biological activity.
1-(4-Chlorophenyl)-1H-1,3-benzodiazole-5-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid, which can influence its acidity and interactions with other molecules.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-2-4-11(5-3-10)17-8-16-12-7-9(14(18)19)1-6-13(12)17/h1-8H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLDQCSDMJUAOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NC3=C2C=CC(=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.